molecular formula C8H12 B075094 1,5-Cyclooctadiene CAS No. 1552-12-1

1,5-Cyclooctadiene

Cat. No. B075094
CAS RN: 1552-12-1
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-QGTKBVGQSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-Cyclooctadiene involves various methods, including the dimerization of isoprene catalyzed by nickel, leading to its production along with other isomers. Additionally, functionalized 1,5-Cyclooctadienes can be prepared through LICKOR superbase conditions followed by reaction with alkyl halides or ethylene oxide, yielding derivatives with high yield and purity (Revell & Ganesan, 2002).

Scientific Research Applications

1. Transannular Selenocyclofunctionalization

  • Summary of Application: This study aimed at developing an effective method for the synthesis of functional organoselenium compounds and studying their antioxidant effect in vivo under stress conditions .
  • Methods of Application: A one-pot catalyst-free method of transannular addition-functionalization of cis,cis-1,5-cyclooctadiene with selenium dihalides in the presence of nucleophiles was developed .
  • Results: The antioxidant activity of functionalized 9-selenabicyclo [3.3.1]nonanes was studied in vivo. Quantitative characteristics of the effect on the level of lipid peroxidation and the activity of glutathione peroxidase and glutathione reductase under stress conditions were obtained .

2. Helix-Sense-Selective Polymerizations

  • Summary of Application: The [Rh (L-alaninate) (cod)] (cod = 1,5-Cyclooctadiene) complex was synthesized and characterized. Asymmetric polymerizations of achiral phenylacetylene with two hydroxyl groups and a dodecyl group (DoDHPA) were performed by using the rhodium complex as the catalyst .
  • Methods of Application: The [Rh (L-alaninate) (cod)] complex was synthesized and used as a catalyst for the asymmetric polymerization of DoDHPA .
  • Results: The resulting polymers showed circular dichroism (CD) signals at approximately 310 and 470 nm, indicating that they have a preferential one-handed helical structure .

3. Click-Chemistry

  • Summary of Application: (E, E)-1,5-cyclooctadiene could have many applications in chemical biology and polymer chemistry .

4. Synthesis of Aminoindene Derivatives

  • Summary of Application: 1,5-Cyclooctadiene was used as a catalyst in the synthesis of aminoindene derivatives .

5. Synthesis of 9-Borabicyclo

  • Summary of Application: 1,5-Cyclooctadiene reacts with borane to give 9-borabicyclo [3.3.1]nonane, commonly known as 9-BBN, a reagent in organic chemistry used in hydroborations .
  • Methods of Application: The reaction of 1,5-Cyclooctadiene with borane results in the formation of 9-BBN .

6. Addition of SCl2

  • Summary of Application: 1,5-Cyclooctadiene adds SCl2 (or similar reagents) to give 2,6-dichloro-9-thiabicyclo [3.3.1]nonane .
  • Methods of Application: The resulting dichloride can be further modified as the di azide or di cyano derivative in a nucleophilic substitution aided by anchimeric assistance .

7. Dimerization of Butadiene

  • Summary of Application: 1,5-Cyclooctadiene can be prepared by dimerization of butadiene in the presence of a nickel catalyst .
  • Methods of Application: The process involves the dimerization of butadiene in the presence of a nickel catalyst .
  • Results: Approximately 10,000 tons were produced in 2005 .

8. Inverse-Electron-Demand Diels–Alder Reaction

  • Summary of Application: The resulting cycloadduct from (E, E)-1,5-cyclooctadiene can perform a much faster inverse-electron-demand Diels–Alder reaction with tetrazines, effectively linking an azide to a tetrazine .

Safety And Hazards

1,5-Cyclooctadiene is flammable and harmful if swallowed or inhaled . It may be fatal if swallowed and enters airways . It is toxic to aquatic life with long-lasting effects . Personal protective equipment should be used and exposure to vapors, mist, or gas should be avoided .

Future Directions

Functionalized 9-selenabicyclo [3.3.1]nonanes, which are derivatives of 1,5-Cyclooctadiene, have been studied for their antioxidant activity in vivo . These water-soluble derivatives, containing hydroxyl and 2-hydroxyethoxy groups, increased the activity of both glutathione peroxidase and glutathione reductase . This makes them promising products for the development of new means of metabolic correction and drugs with enzyme-like activity .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene
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InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7-
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InChI Key

VYXHVRARDIDEHS-QGTKBVGQSA-N
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Canonical SMILES

C1CC=CCCC=C1
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Isomeric SMILES

C1/C=C\CC/C=C\C1
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Molecular Formula

C8H12
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Related CAS

26353-15-1
Record name 1,5-Cyclooctadiene, homopolymer
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Molecular Weight

108.18 g/mol
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Physical Description

Liquid, Colorless Liquid; [MSDSonline]
Record name 1,5-Cyclooctadiene
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Boiling Point

150.8 °C @ 757 MM HG
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Flash Point

95 °F, 95 °F.
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Solubility

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE
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Density

0.8818 @ 25 °C/4 °C
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Vapor Density

3.66 (AIR= 1)
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Vapor Pressure

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F
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Product Name

1,5-Cyclooctadiene

Color/Form

LIQUID

CAS RN

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7
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Melting Point

-70 TO -69 °C
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Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Cyclooctadiene
Reactant of Route 2
1,5-Cyclooctadiene
Reactant of Route 3
1,5-Cyclooctadiene
Reactant of Route 4
1,5-Cyclooctadiene
Reactant of Route 5
1,5-Cyclooctadiene
Reactant of Route 6
1,5-Cyclooctadiene

Citations

For This Compound
28,500
Citations
DJ Krysan, PB Mackenzie - The Journal of Organic Chemistry, 1990 - ACS Publications
Bis (l, 5-cyclooctadiene) nickel (0), Ni (COD) 2, is an im-portant and useful complex of interest as a starting ma-terial for the synthesis of other organonickel complexes and as a catalyst …
Number of citations: 130 pubs.acs.org
K Hagen, L Hedberg, K Hedberg - The Journal of Physical …, 1982 - ACS Publications
Department of Chemistry, Oregon State University, Corvallis, Oregon 97331 (Received: September 15, 1981) c¿ s, c¿ sl, 5-Cyclooctadiene has been investigatedby gas-phase electron …
Number of citations: 23 pubs.acs.org
A Kina, K Ueyama, T Hayashi - Organic letters, 2005 - ACS Publications
A rhodium complex coordinated with 1,5-diphenyl-1,5-cyclooctadiene (Ph-cod), [RhCl((R)-Ph-cod)] 2 , was obtained enantiomerically pure through optical resolution of diastereomeric …
Number of citations: 108 pubs.acs.org
AC Cope, BS Fisher, W Funke… - The Journal of …, 1969 - ACS Publications
Vol. 84, No. 7, July 1969 Notes 2233 which they suggested structure 11. We repeated the hydrolysis under the same conditions and obtained a product (97.5%), the spectral …
Number of citations: 24 pubs.acs.org
RE Rinehart, JS Lasky - Journal of the American Chemical …, 1964 - ACS Publications
Communications to availability of the rather stable -complex IV as an by an would be involved if III were transfer. The possibil Page 1 2516 Communications to the Editor Vol. availability …
Number of citations: 78 pubs.acs.org
MF Semmelhack, PM Helquist… - Journal of the American …, 1971 - ACS Publications
351 (M— 1), 184, 170, 169, 156], 6 Analogous treat-ment of the cis compound 14 gave 43% of racemic 3, 4, 5, 6-tetrahydroalstonine [17; mp 199.5-200.5, crystallized from ethanol; ir (…
Number of citations: 301 pubs.acs.org
P Macchi, DM Proserpio, A Sironi - Journal of the American …, 1998 - ACS Publications
The accurate experimental electron density of crystalline bis(5-cyclooctadiene)nickel, Ni(COD) 2 , has been determined by X-ray diffraction (T = 125 K, 17 051 reflections measured for …
Number of citations: 115 pubs.acs.org
HC Clark, LE Manzer - Journal of Organometallic Chemistry, 1973 - Elsevier
An improved synthesis for the complexes PtR 2 (COD), [where COD = 1,5cyclooctadiene, R = I, CH 3 , C 2 H 5 , CH 2 C 6 H 5 , CH 2 Si(CH 3 ) 3 , C 6 H 5 ] and the reactions with HCl (…
Number of citations: 641 www.sciencedirect.com
KV Zherikova, NB Morozova, IA Baidina - Journal of Structural Chemistry, 2009 - Springer
XRD is used to determine the structure of Cp′Ir(cod) at a temperature of 150(2) K. Crystallographic data for C 14 H 19 Ir are: a = 10.8272(5) Å, b = 9.7746(4) Å, c = 10.9180(5) Å, β = …
Number of citations: 11 link.springer.com
K Itoh, H Nagashima, T Ohshima, N Oshima… - Journal of …, 1984 - Elsevier
The complex Ru(1-3:5-6-η-C 8 H 11 ) 2 (II) was prepared by the reduction of ruthenium trichloride hydrate with zinc in the presence of 1,5-cyclooctadiene at room temperature. Complex …
Number of citations: 122 www.sciencedirect.com

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